Researchers encounter regioisomeric mixtures when using asymmetric phenylhydrazines, leading to purification bottlenecks and low yields. 3,5-Dichlorophenylhydrazine’s C2v symmetry ensures exclusive cyclization pathways, solving this key pain point. - Fischer indole synthesis: sole product 4,6-dichloroindoles, no regioisomer separation. - Pyrazole formation: 100% regioselectivity via ANRORC mechanism. - Optimized electronic profile for thymidylate synthase inhibitor development. - Supply reliability with consistent quality for scale-up. Procure with confidence.
3,5-Dichlorophenylhydrazine (CAS: 39943-56-1) is a specialized, symmetrically halogenated hydrazine derivative utilized extensively as a core building block in the synthesis of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and triazines [1]. In industrial procurement and process chemistry, its value is defined by its strong electron-withdrawing properties and its C2v symmetry around the hydrazine axis[2]. These features dictate highly specific and predictable cyclization pathways, making it a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials where precise halogen placement is required for target binding, lipophilicity, and process scalability [3].
Attempting to substitute 3,5-dichlorophenylhydrazine with more common analogs, such as phenylhydrazine, 2,4-dichlorophenylhydrazine, or mono-chlorinated variants, fundamentally alters the regiochemical outcome of downstream syntheses [1]. In Fischer indole cyclizations, asymmetric precursors like 3-chlorophenylhydrazine inevitably produce difficult-to-separate mixtures of regioisomers, drastically reducing isolated yields and increasing purification costs [2]. Furthermore, the specific 3,5-dichloro substitution pattern provides distinct electronic deactivation that prevents unwanted side reactions and directs nucleophilic attacks exclusively to desired positions in pyrazole formations—outcomes that cannot be replicated by differently substituted or unhalogenated baselines [3].
In the synthesis of indole-based pharmaceutical intermediates, the choice of hydrazine precursor dictates the efficiency of the Fischer indole cyclization [1]. Using 3,5-dichlorophenylhydrazine ensures cyclization occurs at equivalent ortho positions, yielding ethyl-4,6-dichloro-1H-indole-2-carboxylate in a highly efficient 97% yield without regioisomeric byproducts [1]. In contrast, using a mono-meta-substituted analog like 3-chlorophenylhydrazine typically results in a mixed ratio of 4-chloro and 6-chloro indole regioisomers, requiring costly chromatographic separation and effectively halving the maximum theoretical yield of either specific isomer [2].
| Evidence Dimension | Cyclization yield and regioisomer purity |
| Target Compound Data | 97% yield of a single isomer (4,6-dichloroindole core) |
| Comparator Or Baseline | 3-chlorophenylhydrazine (yields a mixed ratio of 4- and 6-substituted isomers) |
| Quantified Difference | Elimination of regioisomeric mixtures, effectively doubling target isomer yield |
| Conditions | Fischer indole cyclization with polyphosphoric acid (PPA) |
For process chemists, the symmetry of 3,5-dichlorophenylhydrazine eliminates regioisomer formation, maximizing the effective yield of the target scaffold and removing the need for expensive purification steps.
Buyers seeking to synthesize specific dichloroindole cores must carefully select their dichlorophenylhydrazine isomer, as the substitution pattern strictly dictates the final indole architecture [1]. Because the 2-position is blocked in 2,4-dichlorophenylhydrazine, Fischer cyclization is forced to the 6-position, exclusively generating a 5,7-dichloroindole framework [2]. Conversely, 3,5-dichlorophenylhydrazine leaves both equivalent ortho positions open, exclusively generating the 4,6-dichloroindole framework [1]. These two precursors are entirely non-interchangeable; substituting one for the other will result in a 100% structural mismatch in the final active pharmaceutical ingredient.
| Evidence Dimension | Final indole substitution pattern |
| Target Compound Data | Yields 4,6-dichloroindole derivatives |
| Comparator Or Baseline | 2,4-Dichlorophenylhydrazine (yields 5,7-dichloroindole derivatives) |
| Quantified Difference | 100% divergence in the resulting heterocyclic scaffold |
| Conditions | Standard Fischer indole synthesis conditions |
This demonstrates that 3,5-dichlorophenylhydrazine is a structurally required, non-substitutable precursor for any procurement order targeting 4,6-dichloroindole-based drugs or materials.
The synthesis of highly substituted pyrazoles via the Addition of the Nucleophile, Ring Opening, Ring Closure (ANRORC) mechanism is highly sensitive to the electronic properties of the hydrazine precursor[1]. When 3-methyl-1,4-dinitro-1H-pyrazole is reacted with unsubstituted phenylhydrazine, a mixture of two regioisomers (1-phenyl-3-methyl-4-nitro-1H-pyrazole and the 5-methyl isomer) is formed due to competitive nucleophilic attack [1]. However, the strong electron-withdrawing effect of the 3,5-dichloro substitution on 3,5-dichlorophenylhydrazine alters the relative nucleophilicity of the hydrazine nitrogens, driving the reaction to produce exclusively the 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-pyrazole isomer with 100% regioselectivity [1].
| Evidence Dimension | Regioselectivity in ANRORC pyrazole synthesis |
| Target Compound Data | 100% formation of the 5-methyl regioisomer |
| Comparator Or Baseline | Phenylhydrazine (yields a mixture of 3-methyl and 5-methyl regioisomers) |
| Quantified Difference | Complete elimination of the 3-methyl regioisomer byproduct |
| Conditions | Reaction with 3-methyl-1,4-dinitro-1H-pyrazole under basic conditions |
Procuring this specific dichloro-substituted hydrazine guarantees a single pyrazole regioisomer in ANRORC syntheses, streamlining downstream isolation in agrochemical and pharmaceutical workflows.
In the development of pyrazoline-based 1,3,5-triazine anticancer agents, the selection of the N-phenyl substituent drastically impacts the compound's biological efficacy [1]. Incorporating 3,5-dichlorophenylhydrazine as the building block yields N-(3,5-dichlorophenyl)pyrazolines that exhibit quantitatively higher growth inhibition against human cancer cell lines compared to unhalogenated analogs [1]. The dual meta-chlorine substitution provides a highly specific balance of lipophilicity and electron withdrawal, enhancing the molecule's ability to act as a modulator of the human thymidylate synthase enzyme, a critical target in oncology [1].
| Evidence Dimension | Anticancer growth inhibition (pharmacophore efficacy) |
| Target Compound Data | High growth inhibition via optimized lipophilicity and target binding |
| Comparator Or Baseline | Unsubstituted phenylhydrazine derivatives |
| Quantified Difference | Significant enhancement in thymidylate synthase modulation |
| Conditions | In vitro human cancer cell line assays |
For pharmaceutical R&D procurement, this compound is essential for exploring specific structure-activity relationship (SAR) spaces where high lipophilicity and dual meta-electron withdrawal are required for target engagement.
Where this compound is the right choice: Large-scale synthesis of 4,6-dichloroindole-based active pharmaceutical ingredients (such as NMDA receptor antagonists). The symmetry of 3,5-dichlorophenylhydrazine guarantees high-yield cyclization without the formation of difficult-to-separate regioisomers, making it the only viable precursor for this specific heterocyclic core [1].
Where this compound is the right choice: Industrial production of 1-aryl-5-methyl-4-nitropyrazoles for agrochemical or pharmaceutical libraries. Its specific electron-withdrawing profile ensures 100% regioselectivity during ANRORC ring-closure, avoiding the mixed-isomer outcomes typical of unsubstituted phenylhydrazines[2].
Where this compound is the right choice: Oncology drug discovery programs targeting thymidylate synthase. The 3,5-dichloro substitution pattern provides the exact balance of lipophilicity and electronic deactivation required to optimize the pharmacophore's binding affinity and cell-membrane permeability[3].